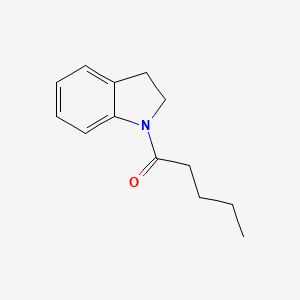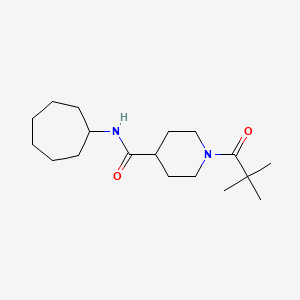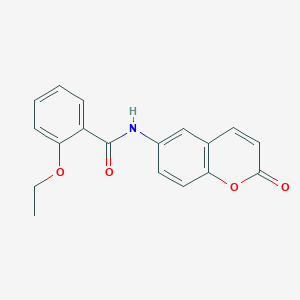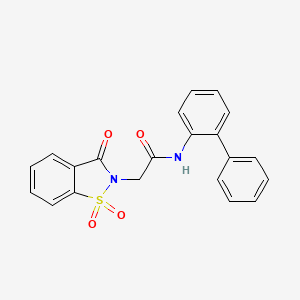![molecular formula C17H19ClN2O4S B4642311 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-N~2~-phenylglycinamide](/img/structure/B4642311.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-N~2~-phenylglycinamide
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-N~2~-phenylglycinamide is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group attached to a chlorophenyl ring, a methoxyethyl group, and a phenylglycinamide moiety. Its diverse functional groups make it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-N~2~-phenylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride, followed by the introduction of the methoxyethyl group through nucleophilic substitution. The final step involves the coupling of the phenylglycinamide moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-N~2~-phenylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-N~2~-phenylglycinamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the phenylglycinamide moiety may enhance binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonyl-containing glycinamides, such as:
- N~2~-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-N~2~-phenylglycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methoxyethyl)-N~2~-phenylglycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-N~2~-phenylglycinamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-12-11-19-17(21)13-20(15-5-3-2-4-6-15)25(22,23)16-9-7-14(18)8-10-16/h2-10H,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHBJRGAXCNHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dimethylbenzamide](/img/structure/B4642248.png)

![Ethyl 4-[2-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B4642254.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4642263.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide](/img/structure/B4642282.png)

![3-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4642295.png)
![4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4642318.png)
![N~2~-(3-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4642320.png)
![(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4642321.png)
![N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N13-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4642329.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-thiophenecarboxylate](/img/structure/B4642337.png)

